molecular formula C19H19NO4S B557771 Fmoc-S-Methyl-L-Cysteine CAS No. 138021-87-1

Fmoc-S-Methyl-L-Cysteine

Cat. No. B557771
CAS RN: 138021-87-1
M. Wt: 357.4 g/mol
InChI Key: SKNJDZVHMNQAGO-KRWDZBQOSA-N
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Description

Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .


Synthesis Analysis

Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .

Scientific Research Applications

  • Fmoc-S-Methyl-L-Cysteine has been utilized in the biomimetic stereoselective formation of methyllanthionine, a process important in the synthesis of lantibiotics (Zhou & van der Donk, 2002).

  • It has applications in the synthesis of peptides containing C-terminal methyl esters, demonstrating its utility in peptide synthesis and in the study of bioactive compounds (Diaz-Rodriguez et al., 2012).

  • It's a key intermediate in the preparation of S-substituted Fmoc-L-cysteine derivatives, significant for glycopeptide synthesis and pharmaceutical development (Zhao, 2001).

  • The compound is crucial in the synthesis of various Fmoc, Me-Cys derivatives, showcasing its versatility in peptide synthesis (Liu, Tang, & Jiang, 2002).

  • Its use in Fmoc solid-phase peptide synthesis for the generation of N-methyl cystine containing peptides highlights its importance in modifying peptide structures for biological studies (Ruggles, Flemer, & Hondal, 2008).

  • It plays a role in overcoming side reactions during Fmoc-based synthesis of C-terminal Cysteine-containing peptides, critical for synthesizing biologically relevant peptides (Lelièvre, Terrier, Delmas, & Aucagne, 2016).

  • The use of this compound in the synthesis of cyclic peptides and peptide libraries on a new disulfide linker further underscores its utility in peptide engineering (Tegge, Bautsch, & Frank, 2007).

  • In situ thioester formation for protein ligation using α-methylcysteine, compatible with Fmoc peptide synthesis, is another application area, facilitating the synthesis of model proteins (Burlina, Papageorgiou, Morris, White, & Offer, 2014).

  • It is used in the efficient chemical protein synthesis using Fmoc-masked N-terminal cysteine in peptide thioester segments, a method facilitating protein synthesis (Kar et al., 2020).

Safety and Hazards

Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Mechanism of Action

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNJDZVHMNQAGO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427159
Record name Fmoc-S-Methyl-L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138021-87-1
Record name Fmoc-S-Methyl-L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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